3,4,5-Trimethoxy-N-phenylbenzamide
CAS No.: 3940-75-8
Cat. No.: VC21327920
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3940-75-8 |
---|---|
Molecular Formula | C16H17NO4 |
Molecular Weight | 287.31 g/mol |
IUPAC Name | 3,4,5-trimethoxy-N-phenylbenzamide |
Standard InChI | InChI=1S/C16H17NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18) |
Standard InChI Key | PCAHHUDNCNWNIG-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2 |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
3,4,5-Trimethoxy-N-phenylbenzamide has a well-defined chemical structure with specific physicochemical properties that are important for understanding its behavior in chemical reactions and biological systems.
Chemical Structure and Formula
The compound consists of a benzamide core with three methoxy groups at positions 3, 4, and 5, connected through an amide bond to a phenyl ring. Its molecular formula is C₁₆H₁₇NO₄, reflecting the presence of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Physical Properties
The physical properties of 3,4,5-Trimethoxy-N-phenylbenzamide are summarized in Table 1.
Table 1: Physical Properties of 3,4,5-Trimethoxy-N-phenylbenzamide
Property | Value |
---|---|
CAS Number | 3940-75-8 |
Molecular Weight | 287.31 g/mol |
Exact Mass | 287.116 |
Density | 1.195 g/cm³ |
Boiling Point | 378°C at 760 mmHg |
Flash Point | 182.4°C |
Index of Refraction | 1.587 |
LogP | 3.0377 |
Polar Surface Area (PSA) | 56.79 |
Appearance | Solid |
These physical properties indicate that 3,4,5-Trimethoxy-N-phenylbenzamide is a relatively high-boiling, stable compound with moderate lipophilicity as indicated by its LogP value of 3.0377 . The moderate polar surface area suggests balanced hydrophilic and lipophilic characteristics, which are important considerations for potential drug development applications.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3,4,5-Trimethoxy-N-phenylbenzamide, reflecting its importance in chemical research. These methods typically involve reactions between appropriately functionalized trimethoxybenzene derivatives and aniline or its derivatives.
General Synthetic Approaches
The most common synthetic approach involves the reaction of 3,4,5-trimethoxybenzoyl chloride with aniline in the presence of a base. Alternatively, direct coupling of 3,4,5-trimethoxybenzoic acid with aniline using coupling reagents like carbodiimides or phosphonium reagents can also yield the desired product.
Specific Synthetic Methods
Research literature reveals specific synthetic methods for 3,4,5-Trimethoxy-N-phenylbenzamide and related compounds. One approach involves the use of 3,4,5-trimethoxybenzoyl lithium reagents in reaction with appropriate nitrogen-containing substrates . This method has been employed particularly in the synthesis of more complex derivatives containing the 3,4,5-trimethoxybenzamide core structure.
In another synthetic approach mentioned in the literature, catalytic methods using palladium-based catalysts have been employed for the preparation of structurally related benzamides . These methods offer advantages in terms of milder reaction conditions and potentially higher yields.
Spectroscopic Characterization
Spectroscopic methods provide critical data for the structural confirmation and purity assessment of 3,4,5-Trimethoxy-N-phenylbenzamide. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing the compound.
NMR Spectroscopy
The 13C-NMR spectrum of 3,4,5-Trimethoxy-N-phenylbenzamide shows characteristic peaks that confirm its structure. The chemical shifts observed include peaks at 56.26, 60.99, 105.69, 120.80, 129.79, 131.90, 135.76, 140.84, 149.36, 153.52, and 159.10 ppm . These values are consistent with the expected carbon environments in the molecule, with the carbonyl carbon appearing downfield at 159.10 ppm, the aromatic carbons in the middle range, and the methoxy carbons at 56.26 and 60.99 ppm.
The 1H-NMR spectrum would typically show signals for the aromatic protons of both rings, the N-H proton of the amide bond, and the methoxy protons. The integration pattern would confirm the presence of 17 hydrogen atoms in the molecule .
Other Spectroscopic Data
Mass spectrometry data for 3,4,5-Trimethoxy-N-phenylbenzamide would typically show a molecular ion peak at m/z 287, corresponding to its molecular weight, with characteristic fragmentation patterns that could involve the loss of methoxy groups or cleavage at the amide bond.
Biological Activity and Applications
The biological activity of 3,4,5-Trimethoxy-N-phenylbenzamide and its derivatives has been the subject of significant research interest, particularly in the context of neuroprotection and potential therapeutic applications.
Neuroprotective Effects
A derivative of 3,4,5-trimethoxy-N-phenyl benzamide bearing an 8''-methylimidazopyridine moiety has demonstrated significant neuroprotective effects. This compound has been found to prevent cell death caused by oxidative stress, a key pathological mechanism in neurodegenerative disorders . The neuroprotective properties make it a promising candidate for the development of therapeutic agents for conditions such as Parkinson's disease.
Pharmacological Properties
The compound and its derivatives exhibit important pharmacological properties that enhance their potential as drug candidates. These include high solubility and metabolic stability, which are critical factors in drug development. Additionally, the compound has shown the ability to inhibit MPTP-induced effects in vivo, further supporting its potential as a therapeutic agent for Parkinson's disease .
Structure-Activity Relationships and Derivatives
Understanding the relationship between the structure of 3,4,5-Trimethoxy-N-phenylbenzamide and its biological activity is crucial for the development of more potent and selective derivatives.
Importance of Substituent Patterns
Research has indicated that the pattern of methoxy substitution on the benzamide portion significantly affects biological activity. While the trimethoxy substitution pattern (3,4,5-) provides optimal activity for certain applications, modifications at specific positions can lead to compounds with altered or enhanced biological properties .
Development of Advanced Derivatives
More complex derivatives of the basic 3,4,5-Trimethoxy-N-phenylbenzamide structure have been developed for specific therapeutic applications. For example, the incorporation of additional functional groups or the fusion with other biologically active moieties has led to compounds with enhanced potency and selectivity .
One notable example is the development of derivatives containing an imidazopyridine moiety, which has shown promising neuroprotective effects. These compounds represent significant advancements in the potential therapeutic applications of the 3,4,5-Trimethoxy-N-phenylbenzamide scaffold .
Metabolic Considerations
Studies on the metabolism of 3,4,5-Trimethoxy-N-phenylbenzamide and related compounds have revealed several potential metabolic pathways, including demethylation of the methoxy groups . This information is valuable for understanding the in vivo behavior of these compounds and for designing derivatives with improved metabolic profiles.
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